molecular formula C19H30O11 B8262837 7-O-ethyl-morroniside

7-O-ethyl-morroniside

Cat. No.: B8262837
M. Wt: 434.4 g/mol
InChI Key: IRKFOLIBBQDADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-O-ethyl-morroniside is an iridoid glycoside derived from the fruit of Cornus officinalis, a traditional medicinal plant used in China. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of kidney diseases, including diabetic nephropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-O-ethyl-morroniside involves the ethylation of morroniside. The optimal preparation process includes parameters such as dissolution methods, reaction pH values, and heating temperatures . The synthesis typically involves the use of ethanol as a solvent and an ethylating agent under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of morroniside from Cornus officinalis, followed by its ethylation. The reaction conditions are optimized to maximize yield and purity while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: 7-O-ethyl-morroniside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound, with potential by-products depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-O-ethyl-morroniside involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

7-O-ethyl-morroniside is an iridoid glycoside derived from the Cornus species, particularly noted for its diverse biological activities. This compound has garnered attention due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure

The chemical formula of this compound is C18H29O11C_{18}H_{29}O_{11} with a molecular weight of 421.1710 g/mol. Its structure features an ethyl group at the 7-position of the morroniside backbone, which is crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory effects . It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies have demonstrated its ability to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced inflammation models in vitro and in vivo .

2. Antioxidant Properties

The compound displays significant antioxidant activity , which is crucial for protecting cells from oxidative stress. In vitro assays such as the DPPH radical scavenging test and ABTS assay have shown that this compound effectively reduces free radicals, thereby mitigating oxidative damage .

3. Anticancer Effects

This compound has demonstrated cytotoxic effects against various cancer cell lines . The following table summarizes its activity against different cancer types:

Cancer TypeCell LineIC50 (µg/mL)
Breast CancerMCF-77.4
Liver CancerHepG211.7
Lung CancerA54917.9
Colon CancerHT-293.1
OsteosarcomaMG-633.5
LeukemiaK56212.7

These findings suggest that the compound could be a promising candidate for further development in cancer therapy .

4. Antidiabetic Effects

In diabetic models, particularly using streptozotocin (STZ)-induced mice, this compound has shown to lower blood glucose levels significantly and improve insulin sensitivity. It also exhibits α-glucosidase inhibitory activity, which helps in managing postprandial blood glucose spikes .

5. Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits, potentially aiding in conditions such as Alzheimer's disease by reducing neuroinflammation and oxidative stress .

Case Study 1: Anti-inflammatory Effects in Animal Models

In a study involving LPS-induced mice, administration of this compound resulted in a significant reduction of inflammatory markers and improved survival rates compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells in treated animals .

Case Study 2: Anticancer Activity Evaluation

A series of experiments were conducted on various cancer cell lines where this compound was administered at different concentrations. The results indicated a dose-dependent cytotoxic effect, particularly potent against colon cancer cells (HT-29), suggesting its potential as a chemotherapeutic agent .

Properties

IUPAC Name

methyl 3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKFOLIBBQDADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-O-ethyl-morroniside
Reactant of Route 2
7-O-ethyl-morroniside
Reactant of Route 3
7-O-ethyl-morroniside
Reactant of Route 4
7-O-ethyl-morroniside
Reactant of Route 5
7-O-ethyl-morroniside
Reactant of Route 6
7-O-ethyl-morroniside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.